molecular formula C13H19NO5 B1430646 Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate CAS No. 1461704-60-8

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate

Cat. No.: B1430646
CAS No.: 1461704-60-8
M. Wt: 269.29 g/mol
InChI Key: SBOHYSZFWMHJEP-UHFFFAOYSA-N
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Description

“Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate” is an organic compound . It has a molecular weight of 269.3 . The IUPAC name for this compound is "methyl 2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C13H19NO5/c1-13(2,3)19-12(16)14-10(11(15)17-4)8-9-6-5-7-18-9/h5-7,10H,8H2,1-4H3,(H,14,16)" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Synthetic Methodologies and Organic Chemistry Applications

  • A study by Qin et al. (2014) illustrated the synthesis of (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate from L-cystine, highlighting its significance as a key intermediate in the natural product Biotin synthesis. This compound plays a crucial role in the metabolic cycle, facilitating the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids, showcasing a broad application in synthetic and medicinal chemistry (Qin et al., 2014).

  • Memeo et al. (2014) reported on the synthesis of (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate through 1,3-dipolar cycloaddition. The study elaborates on the structural and fluorescence properties, underscoring its application in the development of fluorescent probes and materials chemistry (Memeo et al., 2014).

  • Patra et al. (2012) explored the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, demonstrating the compound's utility in preparing organometallic analogues of the antibiotic platensimycin. This reflects its potential in creating isosteric substitutes for organic drug candidates, contributing to the advancement of medicinal organometallic chemistry (Patra et al., 2012).

Potential in Medicinal Chemistry

  • Pajouhesh et al. (2000) described the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. This work not only highlights the synthetic versatility of the compound but also its importance in the synthesis of bioactive molecules, offering insights into the development of neuroactive drugs (Pajouhesh et al., 2000).

  • Kitagawa and Asada (2005) focused on the preparation and root growth-inhibitory activity of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, derived from 2-(tert-butoxycarbonylamido)-3-(furan-2-yl)propanoic acid. Their findings underscore the compound's utility in agrochemical research, particularly as a potent root growth inhibitor, highlighting its potential applications beyond medicinal chemistry (Kitagawa & Asada, 2005).

Mechanism of Action

In terms of pharmacokinetics, the properties of a compound like “Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate” would depend on various factors, including its molecular weight, polarity, and the presence of functional groups. These factors can influence how the compound is absorbed, distributed, metabolized, and excreted by the body .

The action environment of a compound can be influenced by various factors, including pH, temperature, and the presence of other molecules. For example, the stability of a compound can be affected by the pH of the environment, and its efficacy can be influenced by interactions with other molecules .

Properties

IUPAC Name

methyl 3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(16)14-10(11(15)17-4)8-9-6-5-7-18-9/h5-7,10H,8H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOHYSZFWMHJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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